

Synthesis of Triethylsilane: An In-depth Technical Guide

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Compound of Interest

Compound Name: Triethyl silane

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This technical guide provides a comprehensive overview of common laboratory-scale synthesis methods for triethylsilane ($(\text{C}_2\text{H}_5)_3\text{SiH}$), a versatile and widely used reducing agent in organic synthesis. This document details two primary synthetic pathways: the reduction of triethylchlorosilane and the Grignard reaction with trichlorosilane. It includes detailed experimental protocols, a comparative summary of quantitative data, and visualizations of the chemical reactions and experimental workflow to aid in understanding and implementation.

Overview of Synthetic Methods

Triethylsilane is a valuable organosilicon compound characterized by its reactive silicon-hydride bond, which makes it a mild and selective reducing agent.^[1] Its synthesis in a laboratory setting can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. This guide focuses on two prevalent and well-documented approaches:

- **Method 1: Reduction of Triethylchlorosilane with Sodium Hydride.** This method involves the in-situ generation of a reducing agent from sodium hydride and a boron-based catalyst, which then reduces triethylchlorosilane to triethylsilane. It is a high-yield method that avoids the use of more pyrophoric reagents like lithium aluminum hydride.
- **Method 2: Grignard Reaction with Trichlorosilane.** This classic organometallic approach utilizes an ethyl Grignard reagent (ethylmagnesium bromide) to form the silicon-carbon

bonds on a trichlorosilane precursor. This method is a versatile way to introduce alkyl groups to a silicon center.^[2]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the described synthesis methods. This allows for a direct comparison of yields and reaction conditions.

Parameter	Method 1: Sodium Hydride Reduction	Method 2: Grignard Reaction
Starting Materials	Triethylchlorosilane, Sodium Hydride, Trimethyl Borate	Trichlorosilane, Ethyl Bromide, Magnesium
Solvent	Anhydrous Tetrahydrofuran (THF)	Anhydrous Diethyl Ether
Reaction Temperature	0-10 °C	0 °C to Reflux
Reaction Time	~2 hours	Not explicitly stated
Reported Yield	88.2%	Not explicitly stated for triethylsilane; similar reactions for other alkyltrichlorosilanes report yields in the range of 60-70%. ^[3]
Purification Method	Fractional Distillation	Fractional Distillation
Boiling Point of Product	109-110 °C	107-108 °C

Experimental Protocols

Method 1: Reduction of Triethylchlorosilane with Sodium Hydride

This protocol is adapted from a patented synthesis method and provides a high-yield route to triethylsilane.^[4]

Materials:

- 60% Sodium Hydride (NaH) in mineral oil (20g, 0.5 mol)
- Anhydrous Tetrahydrofuran (THF) (80g)
- Trimethyl Borate ($\text{B}(\text{OCH}_3)_3$) (57.2g, 0.55 mol)
- Triethylchlorosilane ($(\text{C}_2\text{H}_5)_3\text{SiCl}$) (67.7g, 0.45 mol)
- Nitrogen gas (inert atmosphere)

Equipment:

- 500 mL three-necked round-bottom flask
- Stirrer (magnetic or mechanical)
- Dropping funnel
- Thermometer
- Cooling bath (ice-water)
- Filtration apparatus
- Distillation apparatus

Procedure:

- Preparation of the Reducing Agent:
 - To a 500 mL reaction flask, add 20g of 60% sodium hydride and 80g of anhydrous tetrahydrofuran under a nitrogen atmosphere.
 - Stir the suspension and cool it to 0-10 °C using an ice bath.
 - While maintaining the temperature at 0-10 °C, slowly add 57.2g of trimethyl borate dropwise from a dropping funnel.
 - After the addition is complete, continue stirring the mixture at 0-10 °C for 1 hour.

- Reaction with Triethylchlorosilane:
 - While still maintaining the nitrogen atmosphere and the temperature at 0-10 °C, add 67.7g of triethylchlorosilane dropwise to the reaction mixture.
 - After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional hour.
- Work-up and Purification:
 - Allow the reaction mixture to warm to room temperature.
 - Filter the reaction solution to remove the solid byproducts.
 - The filtrate is then subjected to fractional distillation at atmospheric pressure.
 - Collect the fraction with a boiling range of 109-110 °C. This fraction is the purified triethylsilane. The expected yield is approximately 46.1g (88.2%).^[4]

Method 2: Grignard Synthesis from Trichlorosilane

This protocol describes a general procedure for the synthesis of triethylsilane using a Grignard reagent. Specific quantitative yields for this exact transformation are not readily available in the cited literature, but the methodology is well-established for the synthesis of organosilanes.^{[2][5]}

Materials:

- Magnesium turnings (1.23 mol)
- Anhydrous diethyl ether (800 mL)
- Ethyl bromide (1.18 mol)
- Trichlorosilane (HSiCl_3) (0.3 mol, for example)
- Nitrogen gas (inert atmosphere)

Equipment:

- Two three-necked round-bottom flasks (e.g., 2L and 1L)
- Reflux condensers
- Stirrers (magnetic or mechanical)
- Dropping funnels
- Heating mantle
- Apparatus for transfer under inert atmosphere (e.g., cannula or Schlenk line)
- Distillation apparatus

Procedure:

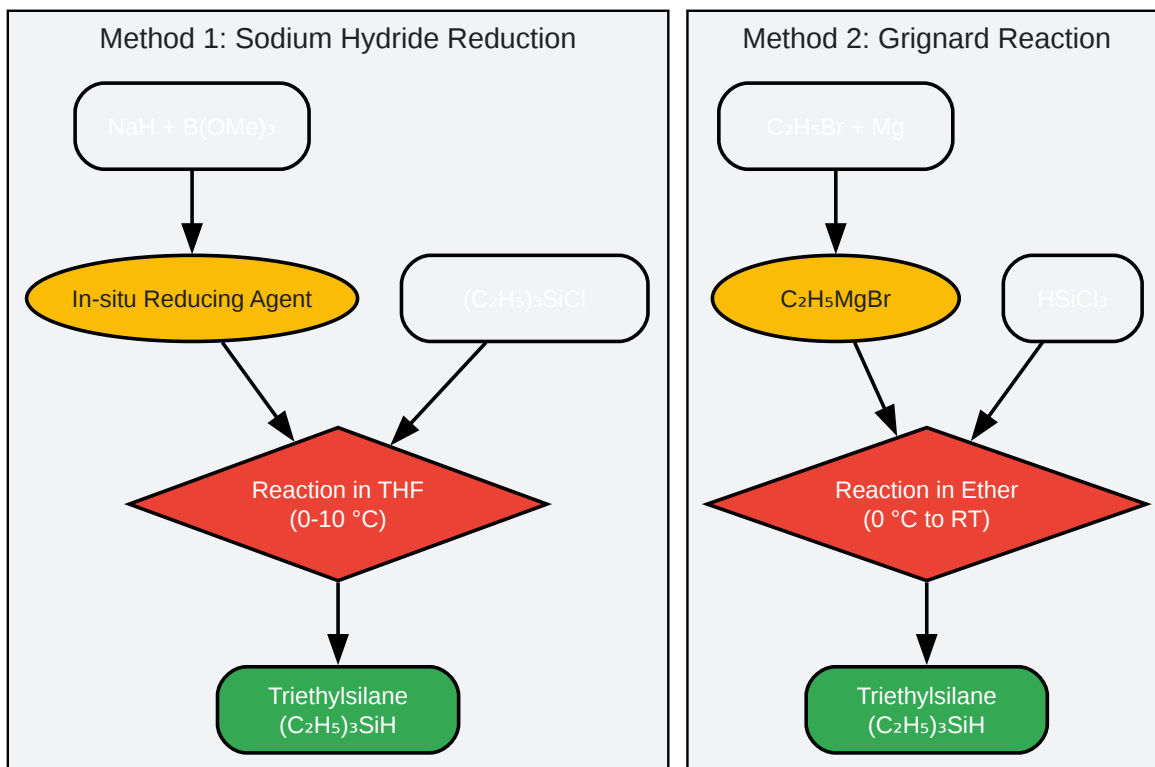
- Preparation of Ethylmagnesium Bromide (Grignard Reagent):
 - In a dry 2L three-necked flask equipped with a reflux condenser, stirrer, and addition funnel, place 1.23 moles of magnesium turnings under a nitrogen atmosphere.
 - Add a small portion of the 800 mL of anhydrous diethyl ether to just cover the magnesium.
 - Add a small amount of ethyl bromide to initiate the reaction. Gentle warming may be necessary.
 - Once the reaction has started, add the remaining ethyl bromide (total of 1.18 moles) dissolved in the rest of the anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the mixture until the magnesium is consumed.
- Reaction with Trichlorosilane:
 - In a separate 1L three-necked flask equipped with a stirrer and a dropping funnel, place the trichlorosilane (e.g., 0.3 mol) dissolved in anhydrous diethyl ether under a nitrogen atmosphere.

- Cool the trichlorosilane solution in an ice bath.
- Slowly add the prepared ethylmagnesium bromide solution to the stirred trichlorosilane solution via a dropping funnel or cannula. The rate of addition should be controlled to maintain the reaction temperature.
- After the addition is complete, the reaction mixture can be stirred at room temperature for a period to ensure the reaction goes to completion.
- Work-up and Purification:
 - The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
 - The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
 - The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate).
 - The solvent is removed by distillation, and the crude triethylsilane is purified by fractional distillation. The boiling point of triethylsilane is 107-108 °C.

Mandatory Visualizations

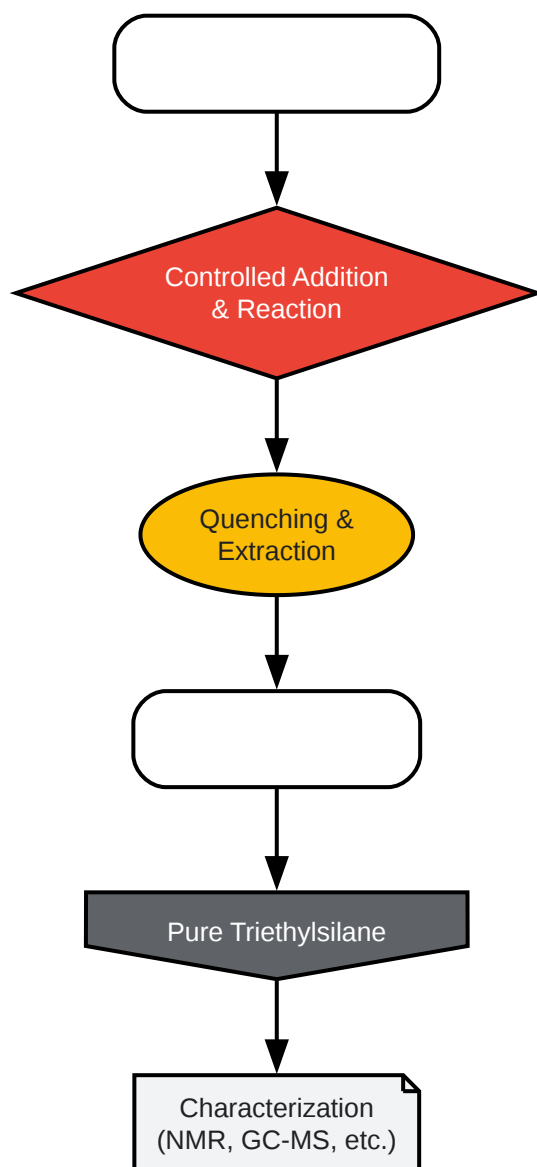
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reactions and a general experimental workflow for the synthesis of triethylsilane.



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Caption: Chemical reaction pathways for the synthesis of triethylsilane.



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Caption: General experimental workflow for triethylsilane synthesis.

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